Superior Potency Against HO-1 Versus Early Imidazole-Based Lead Compound 4
Heme Oxygenase-1-IN-2 (compound 7l) is a direct derivative of lead compound 4, which was designed by introducing an amide linker into the pharmacophore. This modification resulted in a dramatic increase in potency. Heme Oxygenase-1-IN-2 is 30-fold more potent at inhibiting HO-1 than its parent compound 4 [1].
| Evidence Dimension | In vitro inhibition of HO-1 enzyme (IC50) |
|---|---|
| Target Compound Data | 0.95 ± 0.04 μM |
| Comparator Or Baseline | Compound 4: 28.8 ± 1.41 μM |
| Quantified Difference | 30.3-fold more potent |
| Conditions | HO-1 enzyme isolated from rat spleen microsomal fractions |
Why This Matters
This quantitative improvement confirms that the structural modifications in Heme Oxygenase-1-IN-2 successfully enhance binding to the HO-1 active site, making it a far more potent tool for target engagement studies than the earlier hit compound.
- [1] Fallica AN, Sorrenti V, D'Amico AG, Salerno L, Romeo G, Intagliata S, et al. Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. J Med Chem. 2021 Sep 23;64(18):13373-13393. View Source
